P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt: is a chemical compound with the molecular formula C3H9O5P. It is a white to pale yellow solid that is highly soluble in water and many organic solvents. This compound is known for its excellent thermal and chemical stability .
Preparation Methods
The synthesis of P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt involves multiple steps. The primary synthetic route includes the reaction of phosphoric acid with 1-chloro-2,3-propanediol to form a cationic intermediate. This intermediate is then reacted with phosphoric acid to yield the final product . Industrial production methods typically follow similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Reduction: It can be reduced to form simpler phosphonic compounds.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt has a wide range of scientific research applications:
Biology: The compound is utilized in biochemical research, particularly in studies involving enzyme inhibition and metal ion interactions.
Industry: The compound is employed in industrial water treatment, rust-proof coatings, and metal processing.
Mechanism of Action
The mechanism of action of P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents metal corrosion and scale formation. This chelation process is crucial in various industrial and biochemical applications .
Comparison with Similar Compounds
P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt is unique due to its high solubility, thermal stability, and effective chelating properties. Similar compounds include:
Fosfomycin: An antibiotic that shares a similar phosphonic acid structure but is used primarily for its antibacterial properties.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent, but with a different chemical structure and broader application range.
Nitrilotriacetic acid (NTA): Similar in function but differs in its molecular structure and specific applications.
These comparisons highlight the unique properties and specific applications of this compound in various fields .
Properties
IUPAC Name |
diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3/t2-,3-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJPBZJVPXWZSO-MRWDTFSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H15N2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.